molecular formula C13H14N2O2 B3010601 Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate CAS No. 116344-32-2

Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate

Cat. No.: B3010601
CAS No.: 116344-32-2
M. Wt: 230.267
InChI Key: BQHQFYSVCNWZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

Ethyl 1-methyl-5-phenyl-1h-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their wide range of biological activities . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are common pathogens responsible for various infectious diseases.

Mode of Action

It’s known that pyrazole derivatives exhibit their antibacterial properties by interacting with bacterial cells The specific interactions may involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication

Biochemical Pathways

Given its antibacterial activity, it’s likely that this compound interferes with essential bacterial pathways, such as cell wall biosynthesis, protein synthesis, or dna replication . The disruption of these pathways leads to the death of the bacterial cells, thereby exerting the compound’s antibacterial effects.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. This compound has shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone . This suggests that the compound could potentially be used as an effective antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate can be synthesized through the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of pyrazole derivatives often employs one-pot multicomponent processes, transition-metal catalysts, and photoredox reactions to enhance efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 4-position and the phenyl group at the 5-position enhances its lipophilicity and potential for biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

ethyl 1-methyl-5-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-14-15(2)12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHQFYSVCNWZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.